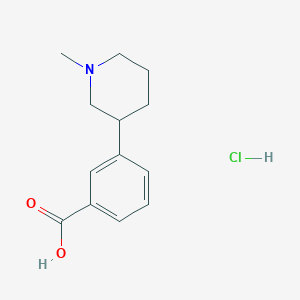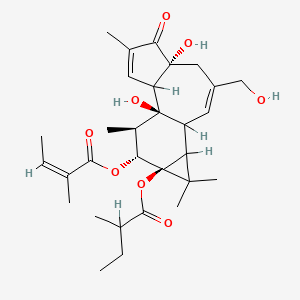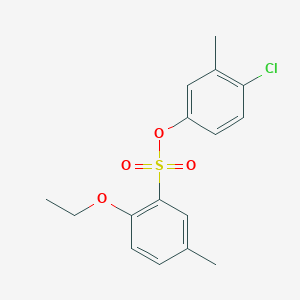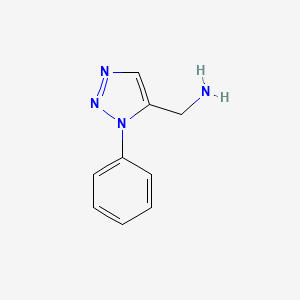
N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide, also known as Memantine, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a synthetic compound that was first synthesized in the late 1960s and was later found to have potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide works by binding to the NMDA receptor and blocking the excessive influx of calcium ions into the neuronal cells. This prevents excitotoxicity, which is a process that leads to neuronal damage and death. N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide also modulates glutamate signaling and reduces oxidative stress.
Biochemical and Physiological Effects:
N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide has been shown to improve cognitive function, memory, and attention in patients with Alzheimer's disease. It also reduces inflammation and oxidative stress, which are known to contribute to the progression of neurological disorders. N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide has a good safety profile and is well-tolerated by patients.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide in lab experiments include its ability to modulate glutamate signaling, reduce oxidative stress, and protect against neuronal damage. However, N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide can be expensive and may not be suitable for all types of experiments. It is also important to note that N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide should be used in appropriate concentrations to avoid any unwanted effects.
Zukünftige Richtungen
There are several future directions for the use of N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide in the treatment of neurological disorders. One potential application is in the treatment of traumatic brain injury, where N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide has been shown to reduce cognitive deficits and improve functional outcomes. Another potential application is in the treatment of multiple sclerosis, where N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide has been shown to reduce inflammation and protect against neuronal damage. Further research is needed to fully understand the potential therapeutic applications of N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide in these and other neurological disorders.
Synthesemethoden
The synthesis of N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide involves the reaction of 1-adamantylamine with ethyl chloroformate to form N-(1-adamantyl) ethyl carbamate, which is then reacted with 2,5-dioxopyrrolidine to form N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide has been extensively studied for its therapeutic potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage.
Eigenschaften
IUPAC Name |
N-(2,5-dioxopyrrolidin-1-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-12-1-2-13(19)17(12)16-14(20)15-6-9-3-10(7-15)5-11(4-9)8-15/h9-11H,1-8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPHFFQGRIRSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2,6-Dimethyl-4-propan-2-ylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2734995.png)
![3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2734997.png)
![({5-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2735000.png)


![1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2735003.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2735006.png)
![1-(Bromomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B2735008.png)

![ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2735011.png)

![2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2735016.png)